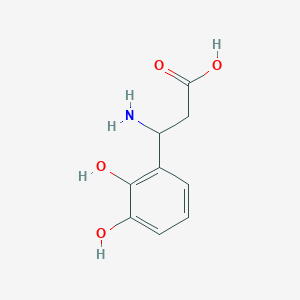

3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is an aromatic fatty α-amino acid that plays a significant role in the biochemistry of vertebrates. It is not a proteinogenic amino acid but is a vital endogenous metabolite. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .

Métodos De Preparación

The synthesis of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves several stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tyrosinase for enzymatic hydroxylation and ascorbic acid to prevent oxidation. Major products formed from these reactions include dopamine and eumelanin pigments .

Aplicaciones Científicas De Investigación

This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing dopamine and other related compounds. In biology and medicine, it is significant for its role in neurotransmitter synthesis and potential therapeutic applications for conditions like Parkinson’s disease. Industrially, it is used in the production of melanin pigments and other biochemical intermediates .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by spontaneous transformation into dopamine. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in neurotransmission .

Comparación Con Compuestos Similares

3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is similar to other compounds like 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) and 3-Amino-3-(4-hydroxyphenyl)propanoic acid. its unique structure and biochemical properties make it distinct. For instance, while DOPA is a precursor to both dopamine and melanin, this compound specifically targets the dopaminergic system .

Actividad Biológica

3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, also known as DHCA (dihydrocaffeic acid), is a phenolic compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

- Chemical Formula : C9H11NO4

- Molecular Weight : 197.19 g/mol

- CAS Number : 53417335

Antioxidant Activity

Dihydrocaffeic acid exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively.

In a comparative study, DHCA showed higher radical scavenging activity than tocopherol and other phenolic compounds.

Anti-inflammatory Effects

Research indicates that DHCA can modulate inflammatory responses. It has been shown to inhibit the secretion of pro-inflammatory cytokines and enhance T-cell activation.

| Effect | Mechanism | Reference |

|---|---|---|

| Inhibition of pro-inflammatory cytokines | Reduces cytokine release in immune cells | |

| Enhancement of T-cell activation | Induces maturation of dendritic cells |

In vivo studies have suggested that DHCA can reduce colonic mucosal damage and submucosal edema in models of inflammation, highlighting its therapeutic potential in inflammatory bowel diseases.

Neuroprotective Effects

Dihydrocaffeic acid has been investigated for its neuroprotective properties, particularly in models of neurodegeneration.

- Mechanism of Action : It is believed to protect neuronal cells from apoptosis induced by oxidative stress.

- Case Study : In a rodent model of Alzheimer's disease, treatment with DHCA resulted in improved cognitive function and reduced amyloid plaque deposition.

Case Studies

-

Antioxidant Efficacy in Human Subjects

- A clinical trial involving healthy volunteers demonstrated that supplementation with DHCA significantly increased plasma antioxidant levels and reduced markers of oxidative stress after four weeks of treatment.

-

Inflammation Reduction in Diabetic Rats

- In a study on diabetic rats, administration of DHCA led to a marked decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for managing diabetes-related inflammation.

Propiedades

Número CAS |

32906-20-0 |

|---|---|

Fórmula molecular |

C9H11NO4 |

Peso molecular |

197.19 g/mol |

Nombre IUPAC |

3-amino-3-(2,3-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(4-8(12)13)5-2-1-3-7(11)9(5)14/h1-3,6,11,14H,4,10H2,(H,12,13) |

Clave InChI |

VSRNZQGKXGMPGF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)O)O)C(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.